molecular formula C11H18Ge B14299877 Benzyl(ethyl)dimethylgermane CAS No. 113352-21-9

Benzyl(ethyl)dimethylgermane

Cat. No.: B14299877
CAS No.: 113352-21-9
M. Wt: 222.89 g/mol
InChI Key: OSPZFVHTPLTMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(ethyl)dimethylgermane: is an organogermanium compound that features a germanium atom bonded to a benzyl group, an ethyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(ethyl)dimethylgermane typically involves the reaction of germanium tetrachloride with benzylmagnesium chloride, followed by the addition of ethylmagnesium bromide and dimethylmagnesium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl(ethyl)dimethylgermane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of germanium oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl, ethyl, or methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed:

    Oxidation: Germanium oxides

    Reduction: Germanium hydrides

    Substitution: Substituted germanium compounds

Scientific Research Applications

Chemistry: Benzyl(ethyl)dimethylgermane is used as a precursor in the synthesis of other organogermanium compounds. It is also employed in the study of germanium’s chemical behavior and reactivity.

Medicine: The compound’s potential therapeutic properties are being explored, including its role as an antioxidant and its ability to modulate immune responses.

Industry: In the industrial sector, this compound is used in the production of germanium-containing materials, such as semiconductors and optical fibers.

Mechanism of Action

The mechanism by which Benzyl(ethyl)dimethylgermane exerts its effects involves the interaction of the germanium atom with various molecular targets. The compound can form stable complexes with biological molecules, influencing cellular processes and pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress modulation and immune response regulation.

Comparison with Similar Compounds

    Tetramethylgermane: A simpler organogermanium compound with four methyl groups bonded to the germanium atom.

    Triphenylgermane: Contains three phenyl groups bonded to the germanium atom, offering different reactivity and applications.

    Dimethylgermanium dichloride: Features two methyl groups and two chlorine atoms bonded to the germanium atom, used in different synthetic applications.

Uniqueness: Benzyl(ethyl)dimethylgermane is unique due to the presence of both benzyl and ethyl groups, which provide distinct chemical properties and reactivity compared to other organogermanium compounds. This combination of substituents allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

113352-21-9

Molecular Formula

C11H18Ge

Molecular Weight

222.89 g/mol

IUPAC Name

benzyl-ethyl-dimethylgermane

InChI

InChI=1S/C11H18Ge/c1-4-12(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3

InChI Key

OSPZFVHTPLTMCQ-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](C)(C)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.